Cas no 7450-68-2 ((2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl acetate)

(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl acetate structure
7450-68-2 structure
Product Name:(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl acetate
CAS No:7450-68-2
MF:C7H7NO4
MW:169.134782075882
CID:979336
PubChem ID:227680
Update Time:2025-04-19

(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl acetate Chemical and Physical Properties

Names and Identifiers

    • (2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl acetate
    • MIRA-3
    • N-(Acetoxymethyl)maleimide
    • Acetic acid (2,5-dioxo-2,5-dihydro-1H-pyrrole)-1-ylmethyl ester
    • N-(Acetoxymethyl)-maleimid
    • N-Acetoxymethylmaleimid
    • N-acetoxymethyl-maleimide
    • N-Acetoxymethyl-maleinimid
    • N-acetyloxy-methyl-maleimide
    • NSC-19629
    • UNII-TQZ6TD9N6W
    • Maleimide, acetate (ester)
    • SCHEMBL2756782
    • 7450-68-2
    • (2,5-dioxopyrrol-1-yl)methyl acetate
    • 1H-Pyrrole-2,5-dione, 1-((acetyloxy)methyl)-
    • Maleimide, N-(hydroxymethyl)-, acetate (ester)
    • (2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl acetate #
    • YJMUOPDZZMNVMR-UHFFFAOYSA-N
    • 1H-Pyrrole-2,5-dione, 1-[(acetyloxy)methyl]-
    • TQZ6TD9N6W
    • 1H-Pyrrole-2, 1-[(acetyloxy)methyl]-
    • N-acetoxymethylmaleimide
    • DTXSID70996002
    • NSC19629
    • Maleimide, N-(hydroxymethyl)-, acetate
    • 1-((Acetyloxy)methyl)-1H-pyrrole-2,5-dione
    • 1-[(Acetyloxy)methyl]-1H-pyrrole-2,5-dione
    • Inchi: 1S/C7H7NO4/c1-5(9)12-4-8-6(10)2-3-7(8)11/h2-3H,4H2,1H3
    • InChI Key: YJMUOPDZZMNVMR-UHFFFAOYSA-N
    • SMILES: O(C(C)=O)CN1C(C=CC1=O)=O

Computed Properties

  • Exact Mass: 169.03751
  • Monoisotopic Mass: 169.03750770g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 251
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.6
  • Topological Polar Surface Area: 63.7Ų

Experimental Properties

  • PSA: 63.68
  • LogP: -0.63010
Recommended suppliers
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Shanghai Pearlk Chemicals Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Enjia Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Enjia Trading Co., Ltd
Shandong Feiyang Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Feiyang Chemical Co., Ltd
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhengzhou Baoyu Pharmaceutical Co., Ltd.